molecular formula C8H12N2OS B2991198 4-(4-Methyl-1,3-thiazol-2-yl)morpholine CAS No. 58350-40-6

4-(4-Methyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B2991198
CAS No.: 58350-40-6
M. Wt: 184.26 g/mol
InChI Key: CCIZNTBFSJFODL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-603264 involves the reaction of 4-methyl-1,3-thiazole-2-amine with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

WAY-603264 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

WAY-603264 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-603264 exerts its effects by inhibiting the activity of adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate. This inhibition leads to an increase in extracellular adenosine levels, which can modulate various physiological processes, including inflammation, immune response, and neurotransmission . The molecular targets and pathways involved include adenosine receptors and downstream signaling cascades.

Comparison with Similar Compounds

WAY-603264 can be compared with other adenosine kinase inhibitors, such as:

    ABT-702: Another adenosine kinase inhibitor with similar applications in research and potential therapeutic uses.

    GP-515: A compound with comparable inhibitory activity but different chemical structure.

    A-134974: An adenosine kinase inhibitor with distinct pharmacokinetic properties.

The uniqueness of WAY-603264 lies in its specific chemical structure, which may confer unique binding properties and effects on adenosine kinase activity .

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-7-6-12-8(9-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIZNTBFSJFODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322947
Record name 4-(4-methyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58350-40-6
Record name 4-(4-methyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methyl-1,3-thiazol-2-yl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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